2-Chloro-8-fluoro-4-methylquinoline

Vue d'ensemble

Description

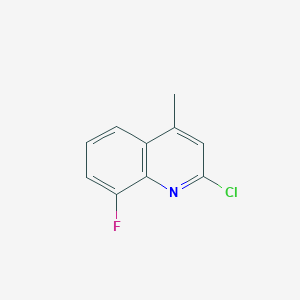

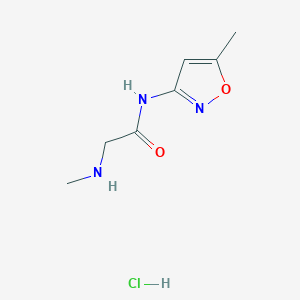

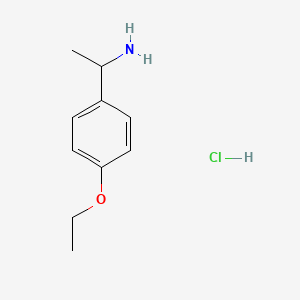

2-Chloro-8-fluoro-4-methylquinoline is a chemical compound with the molecular formula C10H7ClFN . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Molecular Structure Analysis

The molecular structure of 2-Chloro-8-fluoro-4-methylquinoline consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. This compound has a chlorine atom at the 2nd position, a fluorine atom at the 8th position, and a methyl group at the 4th position .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-8-fluoro-4-methylquinoline include a molecular weight of 195.62 g/mol . The compound is solid in form . Other properties such as boiling point, melting point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

2-Chloro-8-fluoro-4-methylquinoline derivatives have been synthesized and evaluated for their potential antimicrobial activities. These derivatives exhibit varied levels of effectiveness against bacterial and fungal strains, indicating their potential for development into antimicrobial agents. For instance, certain quinolinyl hydrazones have shown significant antibacterial activity against strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, although they are weakly active against fungal strains (Bawa, Kumar, Drabu, & Kumar, 2009).

Spectroscopy and Computational Studies

Quinoline derivatives, including those related to 2-Chloro-8-fluoro-4-methylquinoline, are known for their efficient fluorescence properties, making them useful in biochemistry and medicine, particularly in studying biological systems. Synthesis, spectroscopy, and computational studies of such compounds have been conducted, revealing their potential as DNA fluorophores, antioxidants, and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Palladium-Catalyzed C-H Fluorination

The palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives, which include compounds similar to 2-Chloro-8-fluoro-4-methylquinoline, has been reported. This process involves the use of nucleophilic fluoride sources and provides insights into the scope and mechanism of such reactions, suggesting applications in synthetic chemistry and drug development (McMurtrey, Racowski, & Sanford, 2012).

Antimicrobial Potentials of Quinoline Derivatives

Studies on the antimicrobial potentials of quinoline derivatives, including those structurally related to 2-Chloro-8-fluoro-4-methylquinoline, have been conducted. These studies aim at developing natural preservatives and pharmaceutical agents that can combat foodborne bacteria, highlighting the broader implications of such compounds in food safety and pharmacology (Kim, Lee, Yang, & Lee, 2014).

Crystal Structures and Cytotoxic Studies

The synthesis of 8-hydroxyquinoline derivatives and their complexes has been explored, with studies on their crystal structures, spectral characterization, and in vitro cytotoxicity against cancer cell lines. Such research underscores the potential therapeutic applications of quinoline derivatives in cancer treatment (Kotian et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-8-fluoro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-5-9(11)13-10-7(6)3-2-4-8(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMCYHRRIKSBMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-8-fluoro-4-methylquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride](/img/structure/B1419266.png)

![2-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1419278.png)

![3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B1419284.png)

![Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B1419286.png)